molecular formula C13H10N2O5 B145665 N-Hydroxythalidomide CAS No. 126663-38-5

N-Hydroxythalidomide

Cat. No. B145665
M. Wt: 274.23 g/mol
InChI Key: ATCLIPYVSYRXGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Hydroxythalidomide (NHT) is a derivative of thalidomide, a drug that was initially used as a sedative and anti-nausea medication in the late 1950s. However, thalidomide was later discovered to cause severe birth defects in babies born to women who had taken the drug during pregnancy. NHT, on the other hand, has shown promise as a potential anticancer agent and immunomodulator, without the teratogenic effects of thalidomide.

Mechanism Of Action

The exact mechanism of action of N-Hydroxythalidomide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and survival. N-Hydroxythalidomide has been shown to inhibit the activity of enzymes such as TNF-α, COX-2, and NF-κB, which are involved in inflammation and tumor growth. N-Hydroxythalidomide has also been shown to modulate the immune system by increasing the production of cytokines and activating T cells.

Biochemical And Physiological Effects

N-Hydroxythalidomide has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, N-Hydroxythalidomide has been shown to induce apoptosis, inhibit angiogenesis, and modulate the immune system. In animal models, N-Hydroxythalidomide has been shown to inhibit tumor growth and metastasis, reduce inflammation, and improve immune function. N-Hydroxythalidomide has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its therapeutic potential.

Advantages And Limitations For Lab Experiments

One advantage of using N-Hydroxythalidomide in lab experiments is that it is a well-characterized compound with known synthesis methods and chemical properties. N-Hydroxythalidomide has also been extensively studied in vitro and in vivo, which provides a wealth of information on its potential mechanisms of action and therapeutic applications. However, one limitation of using N-Hydroxythalidomide in lab experiments is that it can be difficult to obtain in large quantities, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on N-Hydroxythalidomide. One area of interest is the development of N-Hydroxythalidomide-based therapies for cancer and other diseases. N-Hydroxythalidomide has shown promise as a potential anticancer agent and immunomodulator, but further research is needed to determine its safety and efficacy in humans. Another area of interest is the development of new synthesis methods for N-Hydroxythalidomide, which could improve its availability and reduce its cost. Finally, research on the mechanisms of action of N-Hydroxythalidomide could provide insights into the underlying biology of cancer and other diseases, which could lead to the development of new therapies.

Synthesis Methods

N-Hydroxythalidomide can be synthesized through a multistep process that involves the conversion of thalidomide to an intermediate compound, followed by oxidation and hydrolysis steps. The final product is obtained as a white crystalline solid.

Scientific Research Applications

N-Hydroxythalidomide has been extensively studied for its potential as an anticancer agent and immunomodulator. It has been shown to induce apoptosis (cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels that supply nutrients to tumors), and modulate the immune system to enhance antitumor responses. N-Hydroxythalidomide has also been investigated for its potential in treating other diseases such as multiple sclerosis, rheumatoid arthritis, and inflammatory bowel disease.

properties

CAS RN

126663-38-5

Product Name

N-Hydroxythalidomide

Molecular Formula

C13H10N2O5

Molecular Weight

274.23 g/mol

IUPAC Name

2-(1-hydroxy-2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C13H10N2O5/c16-10-6-5-9(13(19)15(10)20)14-11(17)7-3-1-2-4-8(7)12(14)18/h1-4,9,20H,5-6H2

InChI Key

ATCLIPYVSYRXGS-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C(=O)C1N2C(=O)C3=CC=CC=C3C2=O)O

Canonical SMILES

C1CC(=O)N(C(=O)C1N2C(=O)C3=CC=CC=C3C2=O)O

synonyms

N-hydroxythalidomide

Origin of Product

United States

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